Product packaging for E-64c(Cat. No.:CAS No. 76684-89-4)

E-64c

Cat. No.: B554940
CAS No.: 76684-89-4
M. Wt: 314.38 g/mol
InChI Key: SCMSYZJDIQPSDI-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Epoxysuccinyl Peptide Inhibitors and their Derivatives

The lineage of Loxistatin acid can be traced back to the discovery and development of E-64, a foundational epoxysuccinyl peptide inhibitor.

Discovery and Initial Characterization of E-64

E-64 was first isolated and characterized from the fungus Aspergillus japonicus in 1978 wikipedia.orgnih.gov. This compound was identified as a potent, irreversible inhibitor of cysteine proteases, including papain, cathepsin B, and cathepsin L wikipedia.orgplos.orgnih.gov. The mechanism of E-64's action involves the covalent attachment to the active site cysteine residue of the target enzyme via nucleophilic attack on its epoxide group wikipedia.orgplos.org. Its discovery marked a significant advancement in the study of proteases, providing a selective chemical probe for exploring their functions researchgate.net.

Derivatives of E-64: E-64c (Loxistatin Acid) and E-64d (Loxistatin/Aloxistatin)

Building upon the success of E-64, researchers developed various derivatives to enhance specific properties, such as cell permeability and potency. This compound, known as Loxistatin Acid, is a direct derivative of E-64 adipogen.comadooq.combiocat.comshellchemtech.comselleckchem.comresearchgate.netmedchemexpress.com. E-64d, also referred to as Loxistatin or Aloxistatin (B1665256), is the ethyl ester prodrug of this compound, designed to improve cell permeability apexbt.comsigmaaldrich.comnih.govwikipedia.orgcaymanchem.comgoogle.com. Upon cellular uptake, E-64d is hydrolyzed to its active form, this compound apexbt.comsigmaaldrich.comnih.govcaymanchem.com. These derivatives were synthesized to offer improved pharmacological profiles while retaining the core inhibitory mechanism of E-64 biorxiv.orgresearchgate.net.

Nomenclature and Synonyms of Loxistatin Acid in Scientific Literature

Loxistatin acid is recognized in scientific literature under several designations, reflecting its various research and commercial identifiers.

This compound

This compound is one of the most common synonyms for Loxistatin Acid, directly linking it to the E-64 family of inhibitors caymanchem.comadipogen.comadooq.combiocat.comshellchemtech.comcymitquimica.comselleckchem.combiorxiv.orgnih.govselleck.cnresearchgate.netmedchemexpress.com. This designation highlights its status as a derivative of the original E-64 compound.

NSC 694279

NSC 694279 is another established identifier for Loxistatin Acid, frequently used in chemical databases and research literature caymanchem.comadipogen.combiocat.comshellchemtech.comselleckchem.comselleck.cncaymanchem.com. This identifier often originates from the U.S. National Cancer Institute's (NCI) Developmental Therapeutics Program.

EP 475

EP 475 is also recognized as a synonym for Loxistatin Acid adipogen.combiocat.comwikipedia.orgcymitquimica.comselleckchem.comnih.govresearchgate.net. This designation is often associated with its early development and characterization as an enzyme inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O5 B554940 E-64c CAS No. 76684-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSYZJDIQPSDI-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76684-89-4
Record name Loxistatin acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76684-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Investigations of Loxistatin Acid As a Protease Inhibitor

Specificity Towards Cysteine Proteases

Loxistatin acid exhibits a pronounced specificity for cysteine proteases, a class of enzymes characterized by a cysteine residue in their active site that is crucial for their catalytic activity. caymanchem.cominterchim.frcreative-enzymes.com This selectivity is a key feature of its biochemical profile, as it does not inhibit other classes of proteases such as serine proteases (e.g., trypsin and chymotrypsin) or elastase. adipogen.comsapphirebioscience.comcaymanchem.com This specificity is attributed to the unique chemical structure of loxistatin acid and its targeted interaction with the active site of cysteine proteases. ontosight.ai

Irreversible Inhibition Mechanism

The inhibitory action of loxistatin acid on cysteine proteases is characterized as irreversible. interchim.frselleckchem.comselleckchem.com This means that once the inhibitor binds to the enzyme, it forms a stable complex that does not readily dissociate, leading to a permanent loss of enzyme activity. ontosight.ai The foundation of this irreversible inhibition lies in the epoxysuccinyl moiety within the loxistatin acid structure. ontosight.ai This electrophilic group is highly reactive towards the nucleophilic thiol group of the active site cysteine residue in the target protease. interchim.frbiorxiv.org The reaction results in the opening of the epoxide ring and the formation of a covalent bond between the inhibitor and the enzyme. interchim.fr

Formation of Thioether Bond with Active Site Cysteine

The irreversible inhibition is achieved through the formation of a stable thioether bond between loxistatin acid and the sulfur atom of the active site cysteine residue of the protease. interchim.fradipogen.com This covalent linkage effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates. ontosight.ai The formation of this thioether bond is a result of the S-alkylation of the catalytic cysteine, a mechanism that underscores the targeted and permanent nature of the inhibition by loxistatin acid and its parent compound, E-64. interchim.fr

Differential Inhibition Profiles Against Key Cysteine Proteases

While loxistatin acid is a broad-spectrum inhibitor of cysteine proteases, research has revealed differential potencies against specific enzymes within this class. adipogen.comcaymanchem.comadipogen.com This section will delve into the inhibitory profiles of loxistatin acid against two key cysteine proteases: Cathepsin B and Cathepsin H.

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that plays a significant role in various physiological and pathological processes. nih.gov Loxistatin acid has been identified as a potent inhibitor of Cathepsin B. adipogen.comcaymanchem.comadipogen.com Studies have shown that loxistatin acid can effectively reduce the activity of this enzyme. selleckchem.comnih.gov In fact, some research indicates that this compound (loxistatin acid) is a more potent inhibitor of Cathepsin B compared to its parent compound, E-64. adipogen.comsapphirebioscience.com

The inhibition of Cathepsin B by loxistatin acid is influenced by stereochemistry. The trans-configuration of the epoxide ring in loxistatin acid is crucial for its inhibitory activity. acs.org Furthermore, studies have indicated that the (S,S)-configured inhibitors generally exhibit higher potency against cysteine proteases like Cathepsin B compared to their (R,R)-counterparts. acs.org This stereoselectivity is determined by the hydrogen bonding network between the enzyme and the inhibitor, which affects the distance between the attacking thiolate of the cysteine residue and the C2 atom of the epoxide ring, thereby influencing the efficiency of the ring-opening reaction. acs.org

Cathepsin H Inhibition

Loxistatin acid is also known to inhibit Cathepsin H, another member of the cysteine protease family. adipogen.comcaymanchem.comadipogen.com In studies involving dystrophic chickens, loxistatin acid was shown to normalize the increased activity of both Cathepsin B and Cathepsin H in pectoral muscle. selleckchem.com This demonstrates the ability of loxistatin acid to target and inhibit multiple cysteine proteases involved in cellular processes.

Inhibitory Profile of Loxistatin Acid

Target ProteaseInhibitionKey FindingsReferences
Cysteine Proteases (General) YesIrreversible inhibitor, forms a thioether bond with the active site cysteine. interchim.fradipogen.com Specific for cysteine proteases over serine proteases. adipogen.comsapphirebioscience.comcaymanchem.com adipogen.comsapphirebioscience.comcaymanchem.cominterchim.fradipogen.com
Cathepsin B YesPotent inhibitor; more potent than E-64. adipogen.comsapphirebioscience.com Inhibition is stereoselective, favoring the (S,S)-configuration. acs.org adipogen.comsapphirebioscience.comcaymanchem.comselleckchem.comadipogen.comnih.govacs.org
Cathepsin H YesNormalizes increased activity in dystrophic chicken muscle. selleckchem.com adipogen.comcaymanchem.comselleckchem.comadipogen.com

Cathepsin L Inhibition

Loxistatin acid is a potent inhibitor of cathepsin L, a lysosomal cysteine protease. adipogen.comsapphirebioscience.com Studies have shown that loxistatin acid is a more potent inhibitor of cathepsin L compared to its parent compound, E-64. adipogen.com The inhibition of cathepsin L by loxistatin acid is an irreversible process, resulting from the formation of a stable thioether bond between the inhibitor and the active site cysteine of the enzyme. interchim.fracs.org

Role in Viral Entry Inhibition (e.g., SARS-CoV-2, SARS-CoV, MERS-CoV)

The inhibition of cathepsin L by loxistatin acid has significant implications for virology, particularly in the context of coronaviruses. Cathepsin L is a crucial host protease required for the entry of several viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, the virus responsible for COVID-19. selleckchem.comselleck.co.jpnih.gov

The spike (S) glycoprotein (B1211001) of these coronaviruses mediates viral entry into host cells. nih.gov This process involves the binding of the S1 subunit to a host cell receptor, followed by the proteolytic cleavage of the spike protein by host proteases, which activates the S2 subunit for membrane fusion. biorxiv.orgmdpi.com Cathepsin L plays a key role in this cleavage and activation process within the endosomal pathway. nih.govbiorxiv.org

By irreversibly inhibiting cathepsin L, loxistatin acid effectively blocks this critical step in the viral life cycle. adipogen.comsapphirebioscience.com Research has demonstrated that loxistatin acid can reduce the infection of cells by viruses pseudotyped with the SARS-CoV spike glycoprotein in a concentration-dependent manner. adipogen.comcaymanchem.com Furthermore, it has been shown to exhibit entry-blocking effects against MERS-CoV. adipogen.comsapphirebioscience.com In the context of the recent pandemic, the requirement of cathepsin L for SARS-CoV-2 viral entry highlights the therapeutic potential of cathepsin L inhibitors like loxistatin acid. selleckchem.comselleck.co.jp Studies have shown that aloxistatin (B1665256) (E-64d), a cell-permeable analog that is metabolized to loxistatin acid, significantly reduces the cellular entry of SARS-CoV-2 pseudovirions. selleckchem.com

Calpain Inhibition

Loxistatin acid is also a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. ontosight.aiadipogen.comsapphirebioscience.com Calpains are involved in a variety of cellular processes, and their dysregulation is implicated in several pathological conditions. nih.govresearchgate.net Loxistatin acid inhibits calpain activity by covalently modifying the active site cysteine residue, thereby preventing substrate binding and enzymatic activity. ontosight.ai This inhibition is irreversible. ontosight.ai The ability of loxistatin acid to inhibit calpain has been demonstrated in various studies, including its effect on calpain activity in intact platelets. selleckchem.com

Papain Inhibition

Loxistatin acid effectively inhibits papain, a well-characterized cysteine protease. adipogen.comcaymanchem.com The mechanism of inhibition involves the irreversible covalent modification of the active site cysteine of papain by the epoxysuccinyl group of loxistatin acid. interchim.fr The kinetic parameters of this inhibition have been studied, providing insights into the efficiency and nature of the interaction. nih.gov

Cruzain Inhibition

Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease, is another target of loxistatin acid. adipogen.comsapphirebioscience.com Inhibition of cruzain is a key strategy for the development of anti-Chagasic drugs. Loxistatin acid has been shown to inhibit this trypanosomal cysteine protease, highlighting its potential as a lead compound for antiparasitic therapies. adipogen.comsapphirebioscience.com The inhibition mechanism is consistent with its action on other cysteine proteases, involving covalent modification of the active site. mdpi.com

Absence of Inhibition Against Serine Proteases (e.g., Trypsin, Chymotrypsin, Elastase)

A key characteristic of loxistatin acid is its specificity for cysteine proteases. It does not inhibit serine proteases such as trypsin, chymotrypsin, or elastase. adipogen.comsapphirebioscience.comcaymanchem.com This selectivity is attributed to its mechanism of action, which specifically targets the active site cysteine residue, a feature absent in serine proteases. This specificity is crucial for its use as a research tool to selectively probe the function of cysteine proteases in complex biological systems without affecting serine protease-mediated pathways.

Impact on Cellular Protein Degradation Pathways

As an inhibitor of key cysteine proteases like cathepsins and calpains, loxistatin acid has a significant impact on cellular protein degradation pathways. Lysosomal proteases, including cathepsin L, are central to the degradation of both extracellular proteins taken up by endocytosis and intracellular proteins delivered to the lysosome via autophagy. uniroma2.it Calpains, on the other hand, are involved in the limited proteolysis of specific substrates in the cytosol. igakuken.or.jp

By inhibiting these enzymes, loxistatin acid can interfere with these degradative processes. For instance, the inhibition of cathepsin L can lead to the accumulation of its substrates. nih.gov This has been explored as a potential therapeutic strategy in cancer, where cathepsin L inhibition can stabilize and enhance the availability of protein drug targets that are otherwise degraded, thereby suppressing drug resistance. nih.gov Furthermore, loxistatin acid has been shown to inhibit the ischemic degradation of cerebral proteins, demonstrating its impact on protein catabolism in pathological states. selleckchem.com

Proteasome Inhibition (via Loxistatin, the prodrug)

The inhibition of proteases by Loxistatin acid disrupts proteostasis, the maintenance of a balanced and functional cellular proteome. By blocking key enzymes responsible for protein breakdown, Loxistatin leads to an accumulation of proteins that would normally be degraded, triggering cellular stress and ultimately inducing programmed cell death. ontosight.ai This mechanism has made it a subject of interest in studying diseases characterized by abnormal protein accumulation or dysregulated cellular proliferation.

A primary consequence of inhibiting proteolytic enzymes with Loxistatin is the intracellular accumulation of defective or misfolded proteins. ontosight.airesearchgate.net The ubiquitin-proteasome pathway is a major route for the degradation of such proteins, and its disruption leads to cellular stress. nih.gov By inhibiting cysteine proteases that are part of this broader protein degradation network, Loxistatin acid contributes to the buildup of protein aggregates, a hallmark of cellular dysfunction seen in various pathologies. figshare.com

The accumulation of unwanted proteins and the disruption of the degradation of key regulatory proteins can trigger apoptosis, or programmed cell death. nih.gov Proteasome inhibition is known to interfere with the degradation of pro-apoptotic proteins and can activate signaling cascades like the JNK pathway, which leads to caspase activation and apoptosis. nih.gov Studies on related inhibitors show that by preventing the breakdown of certain proteins, these compounds can shift the cellular balance towards apoptosis. nih.gov The cysteine protease inhibitor E-64 has been shown to induce apoptosis in various cell types, underscoring this mechanistic pathway. adipogen.com

Accumulation of Defective Proteins

Computational Modeling and Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Inhibition

The precise mechanisms of Loxistatin acid's inhibitory activity have been elucidated through advanced computational methods, including quantum mechanics/molecular mechanics (QM/MM) simulations. acs.orgnih.gov These studies model the enzyme-inhibitor complex at an atomic level, allowing researchers to investigate the reaction pathways, stereochemical preferences, and energetic factors that govern the inhibition process. mdpi.comnih.gov Such computational approaches have been critical in understanding the nuanced interactions between epoxide-based inhibitors like Loxistatin acid and their target cysteine proteases, such as cathepsin B. acs.orgmdpi.com

Stereoselectivity of Epoxide-Based Inhibitors

Experimental studies have long shown that the stereochemistry of epoxide-based inhibitors is crucial for their potency. nih.gov Specifically, a trans-configured epoxide ring is essential for effective inhibition. acs.org QM/MM calculations have provided a detailed explanation for this observation. The irreversible inhibition occurs via a nucleophilic attack from the thiolate group of the catalytic cysteine residue in the enzyme's active site on the epoxide ring of the inhibitor. acs.org Computational models reveal that the stereoselectivity is determined by the hydrogen-bonding network formed between the inhibitor and the enzyme. acs.orgnih.gov The (S,S)-configuration of the inhibitor allows for the formation of a strong hydrogen-bond network that optimally positions the reacting centers, making the ring-opening reaction highly efficient. acs.orgnih.gov In contrast, the cis-configured (R,S) isomer forms a network where the reacting centers are too far apart for the reaction to occur effectively. acs.orgnih.gov The (R,R)-configuration is intermediate in its efficacy. nih.gov

Table 1: Stereoselectivity and Inhibition Efficiency of E64c Diastereomers

Stereoisomer Configuration Relative Inhibition Potency Mechanistic Insight from QM/MM Studies
E64c-(S,S) trans High Optimal hydrogen-bonding network enables close contact between the thiolate and the C2 atom of the epoxide, leading to an efficient reaction. acs.orgnih.gov
E64c-(R,R) trans Moderate The hydrogen-bonding network is less optimal than the (S,S) configuration but still allows for the reaction to proceed. acs.orgnih.gov
E64c-(R,S) cis Inactive/Very Low The distance between the reacting centers is too large for the irreversible reaction step to occur. acs.orgnih.gov

Analysis of Reaction Centers and Binding Probability

QM/MM simulations provide atomistic insights into the chemical reaction that leads to irreversible inhibition. acs.org The key event is the nucleophilic attack by the sulfur atom of the enzyme's cysteine thiolate on one of the carbon atoms of the inhibitor's epoxide ring (typically the C2 atom), forming a covalent bond. nih.govacs.org The probability and rate of this reaction are highly dependent on the precise distance and orientation between these two reaction centers. acs.org Computational analyses have demonstrated that the hydrogen-bonding network within the active site directly governs this critical distance. nih.gov For the most potent stereoisomers, this network minimizes the distance between the nucleophile and the electrophilic carbon, thereby lowering the energy barrier for the reaction and increasing the binding probability. acs.orgnih.gov

Table 2: Key Factors in Loxistatin Acid Inhibition from Computational Analysis

Factor Description Significance
Reaction Centers The catalytic Cysteine (thiolate group) in the enzyme and the C2 atom of the Loxistatin acid epoxide ring. acs.org These are the specific atoms that form the covalent bond leading to irreversible inhibition.
Inhibitor Stereochemistry The three-dimensional arrangement of atoms, particularly the trans-(S,S) configuration of the epoxide. acs.orgnih.gov Determines the ability to form an optimal hydrogen-bonding network for the reaction.
Hydrogen-Bonding Network Non-covalent interactions between the inhibitor and amino acid residues in the enzyme's active site. acs.orgnih.gov Crucial for orienting the inhibitor and governing the distance between the reacting centers, thus controlling reaction efficiency.
Binding Probability The likelihood of the irreversible covalent inhibition reaction occurring upon enzyme-inhibitor complex formation. acs.orguni-tuebingen.de Higher for stereoisomers that achieve a closer and more stable pre-reaction state, as determined by the factors above.

Preclinical and Research Applications of Loxistatin Acid

Neurodegenerative Disorders Research

The potential therapeutic applications of Loxistatin acid have been explored in various models of neurodegenerative diseases. mdpi.comhelsinki.finih.gov Research has primarily focused on its ability to modulate pathways associated with the hallmark pathologies of these conditions.

Alzheimer's Disease

In the field of Alzheimer's disease research, Loxistatin acid has been investigated for its potential to interfere with the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. scirp.orgepo.org

Loxistatin acid has been shown to inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway. selleckchem.comtargetmol.com This inhibition occurs within the regulated secretory vesicles of neuronal chromaffin cells. selleckchem.comtargetmol.com By inhibiting β-secretase, Loxistatin acid interferes with the initial cleavage of the amyloid precursor protein (APP). scirp.org

As a direct consequence of β-secretase inhibition, Loxistatin acid has been demonstrated to decrease the production of Aβ peptides. selleckchem.comtargetmol.com Studies have shown that treatment with Loxistatin's prodrug, E-64d, led to a significant reduction in the levels of both Aβ40 and Aβ42 in the brains of wild-type guinea pigs and in young and old mice. epo.org The reduction in these neurotoxic peptides suggests a potential therapeutic strategy for Alzheimer's disease. selleckchem.comabsin.cn

Model Organism Compound Effect on Aβ Levels
Wild-type guinea pigsE-64d (converted to Loxistatin acid in vivo)Significant reduction in brain Aβ40 and Aβ42
Young and old miceE-64d (converted to Loxistatin acid in vivo)Significant reduction in brain Aβ40 and Aβ42 after 1 and 3 months
Beta-secretase Activity Inhibition

Ischemic Brain Injury

Loxistatin acid has also been evaluated for its neuroprotective effects in the context of ischemic brain injury, a condition characterized by a cascade of cellular events leading to neuronal death. nih.govnih.gov

In a rat model of ischemic brain injury induced by occlusion of the middle cerebral artery, Loxistatin acid was found to inhibit the ischemic degradation of cerebral proteins. selleckchem.comtargetmol.com This protective effect is attributed to its inhibition of cysteine proteases, such as calpains and cathepsins, which become hyperactivated during ischemia and contribute to the breakdown of essential cellular proteins. nih.gov

Inhibition of Ischemic Degradation of Cerebral Proteins

Traumatic Brain Injury (TBI)

Loxistatin acid, and its ethyl ester prodrug E64d (also known as loxistatin), have been identified as potential therapeutic agents in the context of traumatic brain injury (TBI). nih.gov Research has highlighted the role of cysteine proteases, particularly cathepsin B, in the pathology of TBI. nih.govnih.gov

Efficacy of Post-Trauma Treatment in Murine Models

The administration of E64d, the prodrug of loxistatin acid, has shown significant efficacy in murine models of TBI. nih.gov Oral administration of E64d to wild-type mice after a controlled cortical impact TBI resulted in improved motor function and a reduction in brain lesion volume. nih.gov Notably, treatment with E64d was effective even when initiated up to 8 hours after the initial trauma, suggesting a clinically relevant window for therapeutic intervention. nih.gov The positive outcomes observed with E64d treatment were comparable to those seen in mice with a complete genetic deletion of cathepsin B, indicating that the primary beneficial effect of E64d in TBI is through the inhibition of this specific protease. nih.gov

The table below summarizes the key findings from a study on the efficacy of post-trauma E64d treatment in a murine TBI model. nih.gov

Treatment GroupOutcome MeasureResult
TBI WT + VehicleNeuromotor Performance (Latency)109.8 ± 10.2 sec
TBI WT + E64dNeuromotor Performance (Latency)219.6 ± 8.2 sec
TBI WT + VehiclePro-apoptotic Bax Levels1172 ± 72.2 RU
TBI WT + E64dPro-apoptotic Bax Levels410 ± 31.1 RU

Huntington's Disease

Loxistatin acid and its derivatives are also being investigated for their potential therapeutic role in Huntington's disease. nih.gov This neurodegenerative disorder is characterized by the accumulation of mutant huntingtin protein, and research suggests that calpains, a family of calcium-dependent cysteine proteases, are involved in the cleavage of this protein, leading to toxic fragments. igakuken.or.jp While specific studies on loxistatin acid in Huntington's disease models are limited in the provided search results, the inhibition of cysteine proteases like calpains is a key area of interest. nih.govnih.gov Chemical inhibitors of cathepsin B have been shown to produce beneficial effects in animal models of Huntington's disease. nih.gov

Multiple Sclerosis

The potential application of loxistatin acid in multiple sclerosis (MS) is another area of preclinical research. nih.gov MS is an autoimmune disease characterized by inflammation and demyelination in the central nervous system. cdmf.org.br Cathepsins are believed to play a role in the pathogenesis of MS. nih.govcdmf.org.br Knockout models of cathepsin B and cathepsin S have shown improved outcomes in an animal model of multiple sclerosis. nih.gov Furthermore, chemical inhibitors of cathepsin B have been found to be effective in improving deficits in MS models. nih.govebi.ac.uk

Prion Disease

Loxistatin acid has been studied in the context of prion diseases, which are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). caymanchem.comnews-medical.net Research has shown that cysteine protease inhibitors can inhibit the accumulation of the scrapie-associated prion protein (PrPSc), the infectious form of PrP. jst.go.jp One study demonstrated that lysosomotropic agents and cysteine protease inhibitors, including E-64 (a related compound to loxistatin acid), were able to inhibit the formation of PrPSc in cultured cells. jst.go.jp This suggests that inhibitors of cysteine proteases like loxistatin acid could be a potential therapeutic avenue for prion diseases. caymanchem.comjst.go.jp

Antiviral Research

Loxistatin acid has demonstrated a range of antiviral properties in in-vitro studies. adipogen.comsapphirebioscience.com Its mechanism of action in this context is primarily through the inhibition of host cell cysteine proteases, such as cathepsins, which are required by some viruses for entry into host cells. adipogen.comselleckchem.com

Loxistatin acid has been shown to have activity against several viruses, including:

Coronaviruses (SARS-CoV and MERS-CoV): The cysteine protease cathepsin L is essential for the entry of SARS-CoV into host cells. selleckchem.comselleckchem.com Loxistatin acid, as an inhibitor of cathepsin L, has been shown to reduce the infection of cells by a virus system pseudotyped with the SARS-CoV spike glycoprotein (B1211001) in a concentration-dependent manner. caymanchem.comadipogen.com It also exhibits entry-blocking effects against MERS-CoV. adipogen.comsapphirebioscience.com

Ebola Virus (EBOV): The prodrug of loxistatin acid, E64d, has been a significant compound in the study of the Ebola virus. agscientific.com

Foot-and-Mouth-Disease Virus (FMDV): Loxistatin acid has been found to reduce the autocatalytic activity of the FMDV leader protease. caymanchem.comadipogen.com

Human Rotavirus: In-vitro studies have indicated that loxistatin acid can inhibit the replication of human rotavirus. adipogen.comsapphirebioscience.com

The table below summarizes the antiviral research applications of Loxistatin Acid.

VirusMechanism of ActionResearch Finding
SARS-CoVInhibition of Cathepsin L-mediated viral entryReduces infection of cells by SARS-CoV pseudotyped virus. caymanchem.comadipogen.com
MERS-CoVBlocks viral entryExhibits entry-blocking effects. adipogen.comsapphirebioscience.com
Ebola VirusNot specified in provided resultsE64d has played an important role in EBOV studies. agscientific.com
Foot-and-Mouth-Disease VirusInhibition of leader proteaseReduces autocatalytic activity of the viral protease. caymanchem.comadipogen.com
Human RotavirusInhibition of replicationInhibits viral replication in vitro. adipogen.comsapphirebioscience.com

SARS-CoV-2 (COVID-19)

The emergence of the SARS-CoV-2 virus prompted extensive research into host-cell factors that could be targeted to prevent infection. Loxistatin acid and its derivatives have been investigated for their potential role in inhibiting the virus. selleckchem.comsmallmolecules.com

For SARS-CoV-2 to successfully infect a host cell, its spike protein must be cleaved by host proteases. biorxiv.org One of the critical host enzymes involved in this process is the endosomal cysteine protease, Cathepsin L. selleckchem.comsmallmolecules.comselleck.cnbiorxiv.org This protease is required for the processing of the viral spike protein, which is an essential step for the virus to gain entry into the host cell. selleckchem.comselleckchem.comselleck.co.jp The dependence of SARS-CoV-2 on Cathepsin L for cellular entry makes this protease a key target for antiviral therapeutic strategies. biorxiv.orgnih.gov

Building on the knowledge of Cathepsin L's role, studies have demonstrated that inhibiting this enzyme can block viral entry. Loxistatin acid, as a cysteine protease inhibitor, has been evaluated for this purpose. In a high-throughput screening study, loxistatin acid was identified among several compounds that exhibited greater than 50% inhibition of SARS-CoV-2 pseudovirus entry into human ACE2-expressing 293T cells at tested concentrations. biorxiv.orgbiorxiv.org

Furthermore, Aloxistatin (B1665256) (E-64d), a membrane-permeable prodrug that metabolizes into loxistatin acid, has shown significant efficacy in laboratory studies. caymanchem.comcaymanchem.com Research indicates that treatment with aloxistatin reduced the cellular entry of SARS-CoV-2 pseudovirions by a notable 92.3%. selleckchem.comselleck.co.jpselleckchem.com

Inhibition of SARS-CoV-2 Pseudovirion Entry
CompoundFindingSource Index
Loxistatin acid (this compound)Exhibited >50% inhibition of pseudovirus entry in a high-throughput screen. biorxiv.orgbiorxiv.org
Aloxistatin (E-64d)Reduced cellular entry of SARS-CoV-2 pseudovirions by 92.3%. selleckchem.comselleck.co.jpselleckchem.com
Cathepsin L Requirement for Viral Entry

SARS-CoV

Prior to the COVID-19 pandemic, research into the related severe acute respiratory syndrome coronavirus (SARS-CoV) had also identified Cathepsin L as crucial for viral entry. Studies showed that loxistatin acid could decrease the infection of HEK293T cells by an HIV-based virus system engineered to carry the SARS-CoV spike glycoprotein. caymanchem.comcaymanchem.com This inhibitory effect was observed to be dependent on the concentration of the compound. adipogen.comsapphirebioscience.com

MERS-CoV

Loxistatin acid has also been shown to possess antiviral properties against the Middle East respiratory syndrome coronavirus (MERS-CoV). adipogen.com Research findings indicate that the compound exhibits entry-blocking effects against MERS-CoV, further highlighting the importance of cysteine proteases in the life cycle of various coronaviruses. sapphirebioscience.commedchemexpress.com

Foot-and-Mouth Disease Virus (FMDV) Leader Protease Inhibition

The application of loxistatin acid extends beyond coronaviruses. It has been studied for its effect on the Foot-and-Mouth Disease Virus (FMDV), a picornavirus. Research has shown that loxistatin acid can reduce the autocatalytic activity of the FMDV leader protease (Lpro), which is a cysteine protease essential for the virus. adipogen.comsapphirebioscience.comcaymanchem.comcaymanchem.com This inhibition was observed at concentrations ranging from 0.1 to 1 mg/ml. caymanchem.com

HIV-based Virus Systems

In virology research, pseudotyping is a common technique used to study viral entry safely. This involves using the core of a less pathogenic virus, like a lentivirus such as HIV, and expressing the envelope proteins of a different, often more pathogenic, virus on its surface. Loxistatin acid has been utilized in this context to study the entry mechanisms of coronaviruses. Specifically, it has been shown to reduce the infection of HEK293T cells by HIV-based viral systems that are pseudotyped with the spike glycoprotein of SARS-CoV. adipogen.comsapphirebioscience.comcaymanchem.comcaymanchem.com

Human Rotavirus Replication

Loxistatin acid has demonstrated antiviral properties, including the ability to inhibit the replication of human rotavirus in vitro. adipogen.comsapphirebioscience.com Rotaviruses are a primary cause of severe diarrheal disease in infants and young children worldwide. wikipedia.org Research involving protease inhibitors has shown that they can prevent the development of human rotavirus-induced diarrhea in animal models, suggesting that viral or host proteases are crucial for its lifecycle. jst.go.jpasm.org The specific inhibitory action of Loxistatin acid on rotavirus replication underscores the importance of cysteine proteases in the viral proliferation process. adipogen.comsapphirebioscience.com

Hepatitis Virus Replication

The role of Loxistatin acid in hepatitis virus replication is primarily understood through its mechanism of inhibiting cysteine proteases, which are essential for the lifecycle of certain hepatitis viruses. While direct studies on Loxistatin acid for many hepatitis strains are limited, the principle of targeting viral proteases is a well-established antiviral strategy. mdpi.comopnme.com

For instance, the Hepatitis E virus (HEV) possesses a putative papain-like cysteine protease domain that is crucial for its replication. researchgate.net Research using a cell-permeable prodrug of Loxistatin acid, E-64d, demonstrated the inhibition of viral polyprotein processing in a baculovirus expression system, indicating that a cysteine protease is involved. frontiersin.org Similarly, the Hepatitis A virus (HAV) 3C protease is a cysteine protease that has become an attractive target for antiviral drug development. mdpi.com These findings suggest that inhibitors like Loxistatin acid could have a role in disrupting the replication of hepatitis viruses that depend on cysteine protease activity.

Hepatitis VirusRelevant Protease TypeRole in Viral ReplicationRelevance of Cysteine Protease Inhibitors
Hepatitis A Virus (HAV)Cysteine Protease (3Cpro)Processing of viral polyprotein. mdpi.comConsidered a key target for anti-HAV drug development. mdpi.com
Hepatitis C Virus (HCV)Serine Protease (NS3-4A)Cleavage of the viral polyprotein. nih.govLess relevant for specific cysteine protease inhibitors like Loxistatin acid.
Hepatitis E Virus (HEV)Cysteine Protease (Papain-like)Essential for viral replication and polyprotein processing. researchgate.netfrontiersin.orgThe prodrug of Loxistatin acid (E-64d) was shown to inhibit processing. frontiersin.org

Cancer Research

Cysteine proteases are frequently implicated in various stages of cancer, making them a significant target for therapeutic research. biorxiv.org Loxistatin acid, as a potent inhibitor of these enzymes, has been utilized in studies to understand and potentially interfere with cancer progression.

The progression of cancer often involves the breakdown of the extracellular matrix, which facilitates tumor invasion and metastasis. Cysteine cathepsin proteases are key players in this process and are considered important pharmacological targets in oncology. frontiersin.org Cathepsin B, in particular, is a cysteine protease that is often upregulated in various cancers. frontiersin.orgresearchgate.net By inhibiting the activity of cathepsins, Loxistatin acid serves as a research tool to probe the mechanisms of tumor invasion and explore potential anti-cancer strategies. caymanchem.comfrontiersin.org

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Cysteine proteases, including cathepsins, play multifaceted roles in the molecular pathways that trigger apoptosis. biorxiv.orgfrontiersin.org Research suggests that Loxistatin acid may be involved in the modulation of apoptosis in cancer cells. glpbio.comontosight.ai By inhibiting proteases that regulate cell death pathways, Loxistatin acid can help elucidate the complex signaling cascades involved in the apoptosis of rapidly dividing tumor cells. frontiersin.org

Elevated Cathepsin B activity is a hallmark of many aggressive tumors and often correlates with poor patient outcomes. researchgate.net This protease is active in the acidic microenvironment of tumors, where it degrades components of the basement membrane, such as collagen IV, thereby promoting local invasion. nih.gov Studies have demonstrated that an acidic extracellular pH enhances the secretion and pericellular activity of Cathepsin B in cancer cells. nih.gov Loxistatin acid, as a potent and specific inhibitor of Cathepsin B, is used in research to block this activity. caymanchem.comnih.gov This inhibition can reduce the degradation of matrix proteins, highlighting the potential of targeting Cathepsin B to limit tumor progression. nih.gov

ProteaseProtease ClassInhibition by Loxistatin AcidRelevance in Cancer Research
Cathepsin BCysteine ProteaseYes caymanchem.comImplicated in tumor invasion, metastasis, and angiogenesis. frontiersin.orgresearchgate.netnih.gov
Cathepsin LCysteine ProteaseYes adipogen.comInvolved in tumor progression and matrix degradation. frontiersin.org
Cathepsin HCysteine ProteaseYes caymanchem.comStudied for its role in various cancers.
CalpainCysteine ProteaseYes sapphirebioscience.comAssociated with cell migration and apoptosis regulation in cancer. biorxiv.org
TrypsinSerine ProteaseNo caymanchem.comadipogen.comNot a direct target of Loxistatin acid.

Induction of Apoptosis in Rapidly Dividing Cells

Muscular Dystrophy Research (Historical and Ongoing)

The investigation of Loxistatin and its derivatives in the context of muscular dystrophy represents one of its most significant research applications, providing valuable insights despite mixed clinical outcomes.

Historically, research into Duchenne muscular dystrophy (DMD) identified that excessive muscle protein degradation was a key feature of the disease. asbmb.org This led to the hypothesis that protease inhibitors could slow disease progression. Aloxistatin (E-64d), the prodrug of Loxistatin acid, was developed in the 1980s as an experimental drug for muscular dystrophy. frontiersin.orgnih.gov Preclinical studies were promising, as the inhibitor showed a definite improvement in animal models, including dystrophic hamsters and mice. nih.govjst.go.jp In dystrophic chickens, Loxistatin acid was shown to normalize the elevated activities of Cathepsin B and Cathepsin H in pectoral muscle. selleckchem.com

These positive animal data led to the advancement of Aloxistatin into human clinical trials in Japan for the treatment of Duchenne muscular dystrophy. biorxiv.orgwikipedia.orgresearchgate.net However, despite reaching Phase III, the clinical application of the drug ultimately failed to demonstrate sufficient efficacy in patients. nih.govjst.go.jp

Despite this setback, the research pathway remains relevant. The underlying principle—that inhibiting proteases like calpains and cathepsins could ameliorate muscle wasting—continues to inform ongoing research. igakuken.or.jp The failure of the clinical trials highlighted challenges in translating findings from animal models to human patients but also provided a foundation for future studies. nih.gov While Aloxistatin was not successful for muscular dystrophy, it continues to be investigated for other conditions like stroke and Alzheimer's disease, demonstrating the lasting impact of the initial research. wikipedia.org

Normalization of Cathepsin B and H Activities

Loxistatin acid has demonstrated the ability to regulate the activity of specific lysosomal proteases. In preclinical models, particularly in dystrophic chickens, Loxistatin acid has been shown to normalize the elevated activities of both cathepsin B and cathepsin H in pectoral muscle. selleckchem.com Cathepsins B and H are cysteine proteases that, along with cathepsin L, are potently inhibited by Loxistatin acid. adipogen.comsapphirebioscience.comembopress.org Studies indicate that Loxistatin acid (this compound) is a more potent inhibitor of cathepsins B and L than its parent compound, E-64. adipogen.comsapphirebioscience.com The activity of these enzymes is often dysregulated in various pathological states, making their normalization a key area of research. researchgate.netnih.govnih.gov

CompoundTarget Protease(s)Key FindingReference
Loxistatin acid (this compound)Cathepsin B, Cathepsin HNormalized the increased activities in the pectoral muscle of dystrophic chickens. selleckchem.com
Loxistatin acid (this compound)Cathepsin B, Cathepsin LDemonstrated more potent inhibition compared to the parent compound E-64. adipogen.comsapphirebioscience.com
Loxistatin acid (this compound)Calpain, PapainActs as a potent inhibitor of these cysteine proteases. adipogen.comsapphirebioscience.com

Clinical Trial Outcomes and Efficacy

The prodrug of Loxistatin acid, Aloxistatin (E-64d), has undergone clinical evaluation. wikipedia.orgnih.gov It was investigated in Phase III clinical trials for the treatment of muscular dystrophy. nih.govresearchgate.net However, the trials did not proceed further due to a demonstrated lack of efficacy for this specific indication. nih.gov Despite not being successful in treating muscular dystrophy, the clinical data indicated that Aloxistatin could be safely administered to both adult volunteers and pediatric patients. nih.gov

Spinal Cord Injury Research

Aloxistatin (E-64d) has been a subject of investigation for its potential neuroprotective effects in the context of spinal cord injury (SCI). wikipedia.orgselleckchem.com Preclinical studies in rat models of SCI have shown that Aloxistatin can provide neuroprotection within the lesion and the surrounding penumbra. selleckchem.comselleck.co.jp The mechanism is linked to the inhibition of calpain, a cysteine protease implicated in the pathophysiology of spinal cord injury. jst.go.jp Calpain inhibitors have been shown to prevent the degradation of cytoskeletal and myelin proteins in the spinal cord. jst.go.jp

Rheumatoid Arthritis Research

The potential therapeutic efficacy of Aloxistatin (E-64-d) has been explored in animal models of rheumatoid arthritis (RA). oup.comoup.com RA is a chronic inflammatory disease where proteases like calpains are believed to play a role in the pathophysiology. oup.comoup.com In a study using a mouse model of arthritis, treatment with a high dose of E-64-d resulted in a significant alleviation of clinical arthritis and adverse histopathological findings. oup.comoup.com Furthermore, the administration of E-64-d was found to significantly decrease the mRNA levels of the pro-inflammatory cytokines IL-6 and IL-1β at the inflamed joints. oup.com In vitro experiments using synovial cells from RA patients confirmed that E-64-d could decrease the spontaneous secretion of IL-6. oup.com These results suggest a potential role for calpain inhibition in modulating the inflammatory processes of arthritis. oup.comoup.com

Model SystemCompoundKey FindingsReference
Mouse model of anti-type II collagen antibody-induced arthritisAloxistatin (E-64-d)Significantly alleviated clinical arthritis and adverse histopathological findings. oup.com
Mouse model of anti-type II collagen antibody-induced arthritisAloxistatin (E-64-d)Significantly decreased mRNA levels of IL-6 and IL-1β in inflamed joints. oup.com
Crude synoviocytes from RA patientsAloxistatin (E-64-d)Inhibited the spontaneous secretion of IL-6 in a dose-dependent manner. oup.com

Anticoagulant Effects

Aloxistatin (E-64d), the prodrug of Loxistatin acid, is recognized for its anticoagulant properties. wikipedia.org It acts as an inhibitor of blood platelet aggregation. selleckchem.comtargetmol.com This effect is attributed to its ability as a membrane-permeable cysteine protease inhibitor to inhibit calpain activity within intact platelets. selleckchem.comselleckchem.comtargetmol.com

Parasitic Infections Research

The inhibitory action of Loxistatin acid against cysteine proteases extends to those found in parasites, making it a compound of interest in parasitology research. adipogen.comsapphirebioscience.comnih.gov

Loxistatin acid (this compound) has been specifically shown to inhibit cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. adipogen.comsapphirebioscience.com Cruzain is considered a critical enzyme for the parasite's entire life cycle, playing roles in its differentiation, invasion of host cells, multiplication, and evasion of the host immune system. nih.govresearchopenworld.complos.org The essential nature of cruzain for the parasite's viability has validated it as a significant target for the development of new chemotherapies for Chagas disease. researchopenworld.complos.orgfrontiersin.org The inhibition of this vital enzyme by compounds such as Loxistatin acid represents a key strategy in the research for novel treatments against this neglected tropical disease. nih.govfrontiersin.org

CompoundTarget OrganismEnzyme TargetSignificance in ResearchReference
Loxistatin acid (this compound)Trypanosoma cruziCruzainInhibits a cysteine protease essential for the parasite's life cycle, making it a subject for Chagas disease therapeutic research. adipogen.comsapphirebioscience.comnih.gov

Immunology and Inflammation Studies

Loxistatin acid and its prodrug, E-64d, have been investigated for their immunomodulatory and anti-inflammatory properties, primarily through their inhibition of cysteine proteases like cathepsins and calpains. nih.govselleckchem.comadipogen.com These enzymes are integral to various physiological and pathological processes, including immune responses and inflammation. researchgate.netbiorxiv.org

Research in models of autoimmune disorders has demonstrated the therapeutic potential of these compounds. In a mouse model of rheumatoid arthritis, E-64d administration significantly alleviated the clinical and histopathological signs of the disease. nih.gov This therapeutic effect was associated with a notable reduction in the messenger RNA (mRNA) levels of key pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), within the inflamed joint tissues. nih.gov These findings were further corroborated by in vitro experiments using a synovial cell line and synoviocytes derived from rheumatoid arthritis patients, which also showed regulated cytokine production upon treatment. nih.gov

The compound's influence extends to the differentiation and function of critical immune cells. Preclinical experiments have shown that E-64d can inhibit the differentiation of T helper 17 (Th17) cells, a subset of T cells that drive inflammation in many autoimmune diseases, and consequently reduce the release of their signature cytokine, IL-17. googleapis.com Furthermore, E-64d was observed to induce a shift towards regulatory T cells (Tregs), which are crucial for suppressing excessive immune reactions and maintaining tolerance. googleapis.com In the context of central nervous system inflammation, cathepsin B plays a role in activating the inflammasome complex, leading to the production of pro-inflammatory cytokines. frontiersin.org Studies in cathepsin B-deficient mice have shown a failure in microglia activation and subsequent inflammasome-mediated processes, suggesting that inhibitors like E-64d could mitigate neuroinflammation by targeting this pathway. frontiersin.org More recent research also suggests that E-64d may attenuate the progression of experimental anti-glomerular basement membrane (anti-GBM) disease, an autoimmune disorder affecting the kidneys and lungs, by modulating the activation of Th1 cells. researchgate.net

Table 1: Summary of Research Findings in Immunology and Inflammation

Area of Study Model System Key Findings Reference(s)
  • Significantly decreased IL-6 and IL-1β mRNA levels in joints. | nih.gov | | T-Cell Differentiation | Human mononuclear (CD14⁻) cells | - Inhibited Th17 differentiation and IL-17 release.
  • Induced a shift towards regulatory T cells (Tregs). | googleapis.com | | CNS Inflammation | Cathepsin B-deficient mice | - Cathepsin B deficiency prevents microglia activation and inflammasome formation, suggesting a target for E-64d. | frontiersin.org | | Anti-GBM Disease | Experimental animal model | - Suggested potential to attenuate disease development by regulating Th1 cell activation. | researchgate.net |
  • Pulmonary Diseases and Lung Injury Research

    The application of Loxistatin acid and its derivatives has been explored in the context of various pulmonary diseases, where inflammation, tissue damage, and fibrosis are common pathological features. The overarching goal of this research is to prevent acute lung injury (ALI) and halt the progression to irreversible lung tissue remodeling. googleapis.com

    The anti-fibrotic potential of E-64d has been demonstrated in preclinical models. For instance, in A549 lung adenocarcinoma cells, which are often used as a model for type II alveolar epithelial cells, E-64d was shown to dose-dependently reduce the production of collagen when stimulated by Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. googleapis.com This suggests a direct role in mitigating fibrotic processes in the lung.

    In the realm of infectious lung diseases, Loxistatin acid has been identified as an inhibitor of viral entry. The cysteine protease cathepsin L is essential for the entry of SARS-CoV-2 into host cells, making inhibitors like Loxistatin acid (this compound) a subject of interest. selleckchem.com Similarly, Loxistatin acid has demonstrated entry-blocking effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). adipogen.com Studies using MERS-CoV S pseudoviruses showed that viral entry was highly sensitive to E-64d, which acts by inactivating endosomal cathepsins. pnas.org However, the role of cathepsin inhibitors in preventing SARS-CoV-2 infection in respiratory epithelia is complex; some studies indicate that other proteases like TMPRSS2 are the predominant entry mediators in these cells, making inhibitors like camostat (B1201512) more effective in that specific context. asm.org

    The compound's role in modulating autophagy during viral infections has also been noted. In mouse models of H5N1 influenza infection, treatment with E-64d in combination with pepstatin A resulted in an accumulation of the autophagy marker LC3-II, indicating an interference with the autophagic flux, which is a key cellular response to infection and inflammation. nih.gov

    Furthermore, the compound is being investigated for its potential to treat Acute Respiratory Distress Syndrome (ARDS). The severe inflammation, or "cytokine storm," seen in ARDS, including that associated with COVID-19, is partly driven by Th17 cells. googleapis.com By inhibiting the Th17 pathway, E-64d could potentially reduce the excessive inflammation and subsequent vascular leakage and tissue damage that characterize this life-threatening condition. googleapis.com

    Table 2: Summary of Research Findings in Pulmonary Diseases and Lung Injury

    Area of Study Model System Key Findings Reference(s)
    Lung Fibrosis A549 lung cells - Dose-dependently lowered TGF-β-induced collagen production. googleapis.com
    Viral Entry (MERS-CoV) Vesicular stomatitis virus-based MERS S pseudoviruses in LET1 cells - E-64d was highly sensitive in inhibiting viral entry by inactivating endosomal cathepsins. pnas.org
  • E-64d can inhibit SARS-CoV-2 entry. | selleckchem.comtocris.com | | Influenza (H5N1) | Mouse model; A549 cells | - E-64d (with pepstatin A) increased levels of LC3-II, indicating altered autophagic flux. | nih.gov | | Acute Respiratory Distress Syndrome (ARDS) | Inferred from Th17 pathway studies | - Potential to mitigate cytokine storm and tissue damage by inhibiting the Th17 pathway. | googleapis.com |
  • Pharmacokinetic and Metabolic Studies of Loxistatin Acid

    Absorption and Bioavailability (from Loxistatin Prodrug)

    Loxistatin functions as a prodrug, designed to enhance the delivery and absorption of its active metabolite, loxistatin acid. Studies indicate that loxistatin is well absorbed from the gastrointestinal tract tandfonline.comtandfonline.com. During absorption in species such as rats and hamsters, loxistatin undergoes hydrolysis, converting it into the pharmacologically active loxistatin acid tandfonline.comtandfonline.com. This conversion is a key aspect of its prodrug strategy, aiming to overcome potential bioavailability issues associated with the parent drug itself longdom.orgwikipedia.orghrpatelpharmacy.co.innih.gov. For instance, in humans, an oral dose of the prodrug E-64d (also known as loxistatin or EST) is completely hydrolyzed in the gastrointestinal tract to its active acid form, E-64c (loxistatin acid) nih.govnih.govresearchgate.netbiorxiv.org. The lipophilic nature of the prodrug form is expected to facilitate its absorption through the intestinal membrane jst.go.jp.

    Metabolism to Loxistatin Acid (M-1) from Loxistatin (Prodrug)

    The primary metabolic step following the administration of the loxistatin prodrug is its conversion to loxistatin acid tandfonline.comtandfonline.com. Loxistatin acid, often designated as M-1, is the biologically active entity responsible for inhibiting thiol proteases tandfonline.comnih.gov. This biotransformation is essential for the drug's therapeutic action, as the prodrug form itself has limited direct inhibitory effects tandfonline.comjst.go.jp. Studies have confirmed that the initial and most significant metabolic transformation of loxistatin involves the hydrolysis of its ester linkage, yielding loxistatin acid tandfonline.com.

    Hydroxylated Metabolites (M-4a, M-4b) and their Inhibitory Activity

    Beyond its conversion to loxistatin acid (M-1), further metabolic transformations occur. In rats, major metabolites identified in both urine and plasma following oral loxistatin administration include loxistatin acid (M-1) and its hydroxylated forms, M-4a and M-4b tandfonline.comnih.gov. The area under the plasma concentration-time curve (AUC) for these hydroxylated metabolites was approximately two-thirds that of loxistatin acid after oral dosing tandfonline.com. Importantly, these hydroxylated metabolites retain significant biological activity. The synthetic metabolite M-4b demonstrated inhibitory activity against papain, a representative thiol protease, that was nearly equivalent to that of loxistatin acid tandfonline.comnih.gov. Given the structural similarity of M-4a to M-4b, it is also presumed to possess comparable inhibitory potency, as it retains the critical epoxysuccinyl moiety tandfonline.com. In humans, approximately half of the hydrolyzed prodrug is metabolized into two hydroxylated metabolites, M4a and M4b, which exhibit the same inhibitory profile as the parent active form, this compound nih.gov.

    Elimination Pathways (Urinary and Biliary)

    The primary route of elimination for loxistatin and its metabolites in rats is through the bile, leading to excretion in the feces tandfonline.comtandfonline.comnih.gov. Following oral administration of radiolabeled loxistatin, a significant portion of the radioactivity was recovered in the bile and subsequently eliminated in the feces tandfonline.comnih.gov. Biliary excretion accounted for over 50% of the administered dose in rats, whereas in hamsters, it was approximately 13% nih.gov. Respiration accounted for a minor portion, around 7% nih.gov. Species-specific differences in excretion pathways have been noted; for instance, rabbits and hamsters primarily excrete metabolites via urine, contrasting with the fecal route observed in dogs and rats nih.gov.

    Glutathione (B108866) and Cysteine Conjugates as Major Biliary Metabolites

    In rats, the major metabolites identified in bile are conjugates of loxistatin acid with glutathione and cysteine tandfonline.comtandfonline.comnih.gov. These conjugates were characterized using chromatographic techniques, proton nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, confirming their structures tandfonline.comnih.gov. Loxistatin acid appears to be a favorable substrate for glutathione S-transferases (GSTs) in rats, facilitating its conjugation tandfonline.com.

    In Vitro Formation of Glutathione Conjugate

    The formation of the glutathione conjugate of loxistatin acid has been experimentally verified in vitro. Incubation of radiolabeled loxistatin acid with rat liver cytosol in the presence of glutathione demonstrated the direct formation of this conjugate tandfonline.comnih.gov. This in vitro evidence supports the in vivo metabolic pathways identified in rats.

    Species-Specific Metabolic Differences (e.g., Rat vs. Hamster)

    Significant species-specific differences exist in the metabolism and excretion of loxistatin. While loxistatin is absorbed and hydrolyzed to loxistatin acid in both rats and hamsters tandfonline.com, their elimination patterns diverge. Rats exhibit higher biliary excretion (>50%) compared to hamsters (13%) nih.gov. Furthermore, rats have been observed to metabolize and excrete the drug differently than hamsters, rabbits, and humans frontiersin.org. For example, an epoxysuccinic acid derivative related to loxistatin induced hepatic injury in both rats and hamsters, but rats exhibited toxicity at a considerably lower dose, suggesting distinct metabolic handling and potential for toxicity in this species jst.go.jpfrontiersin.org. Studies on the disposition of loxistatin and its metabolites have specifically investigated these differences in normal and dystrophic hamsters jst.go.jp.

    Compound Names Table:

    Common NameSynonyms / Designations
    LoxistatinEST, E-64d
    Loxistatin AcidM-1, this compound, NSC 694279, EP 475
    Hydroxylated MetabolitesM-4a, M-4b
    Glutathione Conjugates
    Cysteine Conjugates

    Advanced Research Methodologies and Techniques Utilizing Loxistatin Acid

    Use as a Chemical Probe in Chemical Biology and Drug Discovery

    Loxistatin acid serves as a crucial chemical probe in chemical biology and drug discovery due to its specific mechanism of action as an irreversible cysteine protease inhibitor selleckchem.comresearchgate.netchemicalprobes.orgmdpi.com. It targets cysteine proteases, a class of enzymes involved in numerous physiological and pathological processes, including protein degradation, viral entry, and cellular signaling selleckchem.comresearchgate.netresearchgate.net. Its ability to selectively inhibit these enzymes allows researchers to elucidate their roles in complex biological systems, validate them as drug targets, and explore potential therapeutic interventions chemicalprobes.orgmdpi.comrsc.orgnih.gov. For instance, Loxistatin acid has been utilized to study the involvement of cathepsin L in viral entry mechanisms, particularly in the context of SARS-CoV-2 selleckchem.comwikipedia.org. Its application as a tool compound facilitates the understanding of enzyme function, pathway regulation, and the development of new drug candidates targeting these pathways mdpi.comrsc.org.

    X-ray Crystallography and Structural Biology Studies

    X-ray crystallography has been instrumental in deciphering the three-dimensional structure of Loxistatin acid, providing critical insights into its molecular architecture and intermolecular interactions rsc.orgpsu.eduresearchgate.netrsc.orgcrystallography.netresearchgate.netbondxray.orgjst.go.jp. These studies are fundamental for understanding its mechanism of action at an atomic level and for guiding structure-based drug design efforts nih.govcrelux.com.

    Structural analyses, including X-ray crystallography, have revealed that Loxistatin acid adopts a flattened, curved conformation that is considered energetically stable psu.eduresearchgate.netjst.go.jp. This specific conformation is crucial for its interaction with the active sites of cysteine proteases. Studies have indicated that similar conformations are observed not only in the crystalline state but also in solution, as determined by NMR spectroscopy psu.eduresearchgate.net. This consistency between solid-state and solution conformations is vital for predicting its binding behavior and efficacy in biological environments.

    Advanced crystallographic techniques have been employed to map the electrostatic potential and interaction density of Loxistatin acid within its crystal lattice rsc.orgresearchgate.netrsc.orgunibe.chuni-bremen.de. These studies compare the electronic distribution in the crystal environment to that within an enzyme's active site. Research has demonstrated a striking similarity between the crystal interaction density and the electrostatic potential observed in enzyme-ligand complexes researchgate.netrsc.org. This similarity suggests that crystal structures can provide valuable information about how Loxistatin acid interacts with its biological targets, enabling the development of "pseudo-enzyme pockets" for modeling and prediction rsc.orgrsc.org. Such analyses help in understanding the basis of its inhibitory activity and in designing more effective analogues by optimizing electrostatic complementarity researchgate.netrsc.org.

    Conformational Analysis of Loxistatin

    NMR Spectroscopy for Solution Conformation Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in characterizing the conformational properties of Loxistatin acid in solution psu.eduresearchgate.net. By employing techniques such as ¹H NMR and Nuclear Overhauser Effect (NOE) measurements, researchers can determine the spatial arrangement of atoms and functional groups in a solution state psu.edu. These solution-state studies complement X-ray crystallography by providing information about the molecule's flexibility and preferred conformations under physiological conditions. Findings from NMR analyses have corroborated the flattened, curved conformation observed in crystal structures, indicating that this conformation is maintained in solution psu.eduresearchgate.net. This data is essential for understanding how the molecule interacts with its target enzymes in a dynamic biological environment.

    High-Throughput Screening (HTS) in Drug Discovery

    High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets bmglabtech.comnih.govnih.govthermofisher.com. Loxistatin acid and its derivatives have been subjects of HTS campaigns aimed at identifying novel protease inhibitors or compounds with broader therapeutic applications scispace.combiorxiv.org. HTS methodologies leverage automation and miniaturization to efficiently screen thousands to millions of compounds, accelerating the identification of "hits" or lead compounds bmglabtech.comnih.gov.

    Loxistatin acid has been investigated as a potential inhibitor of SARS-CoV-2 entry into host cells, a process known to be mediated by cysteine proteases like cathepsin L selleckchem.comwikipedia.orgbiorxiv.org. In high-throughput screening assays designed to identify compounds that block viral entry, Loxistatin acid has demonstrated efficacy. Studies have reported that Loxistatin acid exhibits significant inhibition of pseudovirus entry, contributing to the search for antiviral agents against SARS-CoV-2 biorxiv.org. While specific quantitative data for Loxistatin acid's inhibition percentage in these assays are not detailed in the provided snippets, it is listed among compounds showing >50% pseudovirus entry inhibition biorxiv.org. This highlights its utility in identifying potential therapeutic strategies against viral infections.

    Future Directions and Emerging Research Avenues for Loxistatin Acid

    Development of Novel Loxistatin Acid Analogues with Enhanced Selectivity

    The inherent broad-spectrum inhibitory activity of Loxistatin acid, while beneficial in some contexts, also presents an opportunity for developing analogues with improved selectivity for specific proteases. Research is focused on modifying the chemical structure of Loxistatin acid to enhance its binding affinity and specificity towards particular targets, thereby minimizing off-target effects and potentially increasing therapeutic efficacy. This involves structure-activity relationship (SAR) studies to identify key functional groups responsible for protease interaction and selectivity.

    Targeting Specific Proteases (e.g., Cathepsin B, L, Calpain)

    A significant avenue of research involves designing Loxistatin acid analogues that specifically target key proteases implicated in various diseases. Cathepsin B and Cathepsin L are cysteine proteases involved in cellular processes such as protein degradation, immune response, and viral entry. Calpains, calcium-dependent cysteine proteases, play roles in cell proliferation, apoptosis, and muscle function. For instance, Loxistatin acid has demonstrated inhibition of Cathepsin B, which is implicated in Traumatic Brain Injury (TBI) nih.govfrontiersin.orgnih.gov. Developing analogues that selectively inhibit Cathepsin B over other related proteases could lead to more targeted therapies for TBI and other neurological disorders. Similarly, specific inhibition of Cathepsin L is being explored for its role in viral infections, such as SARS-CoV-2 entry selleckchem.combiorxiv.org. Research aims to create derivatives with potent and selective inhibitory profiles against these specific proteases, as seen with other cysteine protease inhibitors like Odanacatib targeting Cathepsin K with high selectivity selleckchem.com.

    Investigation of Combination Therapies

    The potential for Loxistatin acid to be used in combination therapies is an emerging area of interest. By co-administering Loxistatin acid or its derivatives with other therapeutic agents, synergistic effects could be achieved, leading to enhanced efficacy or overcoming drug resistance. For example, in the context of viral infections like COVID-19, Loxistatin acid has been explored in combination with other inhibitors, such as TMPRSS2 inhibitors, to disrupt viral entry more effectively adipogen.com. This approach could also be beneficial in managing complex diseases where multiple pathways contribute to pathology.

    Exploring New Therapeutic Targets and Disease Applications

    Beyond its known targets, research is actively exploring novel therapeutic targets and disease applications for Loxistatin acid and its analogues. Its ability to inhibit β-secretase activity suggests potential utility in Alzheimer's disease by reducing amyloid-beta production selleckchem.com. Furthermore, its role in modulating cellular processes associated with neuroinflammation and neurodegeneration makes it a candidate for treating conditions like spinal cord injury and other neurodegenerative disorders nih.govnih.govwikipedia.org. The broad involvement of cysteine proteases in various physiological and pathological processes indicates a wide range of potential applications yet to be fully explored.

    Biocatalytic Approaches in Loxistatin Acid Synthesis and Diversification

    Advancements in biocatalysis offer promising routes for the synthesis and diversification of Loxistatin acid and its analogues. Research has identified enzymes, such as ATP-grasp enzymes and amide bond synthetases (ABSs), involved in the biosynthesis of E-64 (the parent compound of Loxistatin acid) researchgate.netbiorxiv.orgresearchgate.net. These enzymes can be harnessed for the efficient, stereoselective, and environmentally friendly synthesis of Loxistatin acid and the creation of libraries of novel analogues. Combinatorial biocatalysis using these enzymes has already demonstrated the generation of cysteine protease inhibitors with improved potency researchgate.netbiorxiv.orgresearchgate.net. This approach aligns with green chemistry principles, reducing reliance on complex chemical synthesis steps and potentially lowering production costs.

    Translational Research and Clinical Potential

    The translation of Loxistatin acid from laboratory findings to clinical application requires rigorous translational research. This includes comprehensive preclinical studies to evaluate efficacy and safety in relevant disease models, pharmacokinetic and pharmacodynamic profiling, and the development of suitable formulations for administration. The earlier clinical trials for muscular dystrophy provided some safety data, indicating that Loxistatin acid (E64d) could be safely administered to humans nih.govnih.gov. Recent studies demonstrating its efficacy in animal models of TBI, with oral administration showing significant improvements, highlight its clinical potential nih.govnih.gov.

    Addressing Limitations in Clinical Translation

    Despite its therapeutic promise, several challenges need to be addressed for successful clinical translation. These include optimizing oral bioavailability, improving brain penetration for neurological applications, and further refining selectivity to minimize potential side effects. For instance, while Loxistatin acid has shown efficacy in TBI models, understanding its species-specific hepatotoxicity in rats, potentially mediated by covalent binding to cellular macromolecules, is crucial for safe clinical use nih.gov. Overcoming these limitations through analogue development and advanced formulation strategies will be key to unlocking the full therapeutic potential of Loxistatin acid.


    Q & A

    Q. Can Loxistatin Acid be adapted for high-content screening (HCS) platforms to study dynamic protease activity in real time?

    • Methodological Answer :
    • Use FRET-based reporters (e.g., cathepsin L-specific substrate Cy5-QXL520) in automated HCS workflows.
    • Optimize imaging intervals (e.g., every 15 minutes) to capture rapid inhibition kinetics.
    • Apply machine learning algorithms to classify cellular responses (e.g., lysosomal rupture vs. apoptosis) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    E-64c
    Reactant of Route 2
    Reactant of Route 2
    E-64c

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.